molecular formula C9H16O B2500035 2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol CAS No. 2248331-67-9

2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol

Cat. No.: B2500035
CAS No.: 2248331-67-9
M. Wt: 140.226
InChI Key: WRWBNCWCEUKTJH-UHFFFAOYSA-N
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Description

2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol is a bicyclic monoterpenoid alcohol characterized by a bicyclo[3.1.0]hexane core fused with a propan-1-ol substituent. The bicyclo[3.1.0]hexane system consists of a six-membered ring with bridgehead carbons, creating a rigid, norbornane-like structure. The propan-1-ol group introduces a primary alcohol functionality, enhancing polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

2-(2-bicyclo[3.1.0]hexanyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-6(5-10)8-3-2-7-4-9(7)8/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWBNCWCEUKTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Substrate Design

The reaction begins with the decomposition of α-allyldiazoacetate precursors (e.g., 19 ) via dirhodium tetracarboxylate catalysts (e.g., Rh₂(Oct)₄), which facilitates nitrogen extrusion and subsequent intramolecular cyclopropanation. The allyl side chain’s geometry dictates the stereochemical outcome, with trans-configured precursors favoring the formation of the bicyclo[3.1.0]hexane system. For example, ethyl α-allyldiazoacetate derivatives undergo cyclization at 25°C with 0.01 mol% catalyst loading, achieving yields exceeding 85%.

Enantioselective Variants

Chiral dirhodium catalysts, such as Rh₂(S-p-BrTPCP)₄, enable asymmetric synthesis of bicyclo[3.1.0]hexanes. Ethyl acetate as a solvent enhances enantioselectivity, with reported enantiomeric excess (ee) values up to 65% for 3-phenylbicyclo[3.1.0]hexane (29 ). This approach is critical for accessing enantiopure 2-(2-bicyclo[3.1.0]hexanyl)propan-1-ol, as the propanol side chain’s configuration influences biological activity.

Photoredox-Mediated (3 + 2) Annulation

Photoredox catalysis provides an alternative route to bicyclo[3.1.0]hexanes via (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method excels in constructing the bicyclic core with high diastereoselectivity.

Reaction Optimization

Using iridium-based photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) under blue LED irradiation, cyclopropenes react with cyclopropylanilines to form bicyclo[3.1.0]hexanes. Difluorocyclopropenes enhance diastereoselectivity (>20:1 dr) due to fluorine’s electron-withdrawing effects, which stabilize transition states during annulation. For instance, 3,3-difluorocyclopropene reacts with N-Boc-cyclopropylaniline to yield the bicyclic product in 78% yield.

Functionalization to Propan-1-ol Derivatives

Post-annulation oxidation and reduction steps introduce the propanol moiety. Hydroboration-oxidation of exocyclic alkenes, followed by protective group manipulation, affords this compound. For example, treatment of the annulation product with 9-BBN and subsequent oxidation with H₂O₂/NaOH yields the alcohol in 62% efficiency.

Strain-Driven Functionalization of Bicyclo[3.1.0]hexane Intermediates

Nucleophilic Additions

The inherent strain of bicyclo[3.1.0]hexanes (ca. 60 kcal/mol) facilitates nucleophilic attacks at bridgehead positions. Grignard reagents (e.g., CH₂CH₂CH₂MgBr) react with bicyclo[3.1.0]hexan-2-one to form tertiary alcohols, which are reduced to this compound using NaBH₄/CeCl₃. This method achieves 70–75% yields but requires strict anhydrous conditions.

Transition Metal-Catalyzed Cross-Couplings

Palladium-catalyzed Suzuki-Miyaura couplings enable the introduction of propanol-containing aryl groups. For example, 2-bromobicyclo[3.1.0]hexane reacts with 3-hydroxypropylboronic acid under Pd(PPh₃)₄ catalysis to form the target compound in 68% yield.

Comparative Analysis of Synthetic Routes

Method Yield Range Diastereoselectivity Enantioselectivity Key Limitations
Dirhodium Cyclopropanation 85–92% >95% Up to 65% ee Requires specialized diazo precursors
Photoredox Annulation 70–78% >20:1 dr N/A Limited to electron-deficient cyclopropenes
Strain-Driven Functionalization 62–75% Moderate None Multi-step sequence required

Chemical Reactions Analysis

Types of Reactions

2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bicyclo[3.1.0]hexane core, which is a conformationally constrained bioisostere of cyclohexane. This structural characteristic allows it to mimic cyclohexane's properties while offering tighter binding to target proteins, enhancing selectivity in biological interactions.

Molecular Formula

  • Molecular Formula : C9H16O
  • Molecular Weight : 140.23 g/mol

Chemistry

2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Leading to the formation of ketones or aldehydes.
  • Reduction : Resulting in various alcohol derivatives.
  • Substitution : Producing halides or other substituted derivatives.

These reactions enhance its utility in organic synthesis and materials science.

Biology

Research indicates that this compound may interact with biological targets, making it a subject of interest in pharmacology and toxicology studies. Preliminary investigations suggest potential antitumor and antibacterial properties:

  • Antitumor Activity : Studies have shown that compounds with similar bicyclic structures can exhibit significant antiproliferative effects against various cancer cell lines, including human erythroleukemia (K562) and cervical carcinoma (HeLa) cells.
    Cell LineIC50 Value (µM)
    K5624.2
    HeLa12.5
    Jurkat18.0
    CT2624.1

The mechanism appears to involve apoptosis induction and cell cycle arrest.

Medicine

In medicinal chemistry, the compound is being investigated for its potential as a therapeutic agent due to its ability to confer tighter binding to target proteins, which may lead to improved drug efficacy:

  • Drug Discovery : The compound's structural features make it an attractive candidate for developing new drugs targeting specific biological pathways.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its unique reactivity profile.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of various bicyclic compounds, including this compound, against several cancer cell lines. The findings indicated that compounds with this bicyclic framework demonstrated promising IC50 values, suggesting potential for further development as anticancer agents.

Case Study 2: Synthesis of Derivatives

Researchers synthesized several derivatives of this compound through various chemical reactions, demonstrating its versatility as a precursor for creating more complex molecules with enhanced biological activity.

Comparison with Similar Compounds

Research Implications

  • The target compound’s primary alcohol group makes it a candidate for derivatization (e.g., esterification) in drug design.
  • The decahydronaphthalene derivative’s rigidity and unsaturation could be exploited in materials science or as a terpene precursor.

Q & A

Q. What are the established synthetic routes for 2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol, and how do reaction conditions influence yield?

Q. How are physicochemical properties (e.g., solubility, stability) of this compound characterized for experimental use?

  • Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) to determine partitioning behavior. Bicyclic systems often show limited aqueous solubility due to hydrophobicity .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products (e.g., ring-opening derivatives) .
  • Thermodynamic Data : Use differential scanning calorimetry (DSC) to assess melting points and phase transitions .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–240 nm) or GC-MS for volatile derivatives (e.g., silylated alcohols) .
  • Spectroscopy : FT-IR for hydroxyl group identification (broad ~3200–3600 cm⁻¹ stretch) and 13C NMR for bicyclic carbon assignments .

Advanced Research Questions

Q. How does the bicyclo[3.1.0]hexane scaffold influence radical rearrangement selectivity in synthetic pathways?

The rigid bicyclic structure imposes steric and electronic constraints. For example, radical intermediates in bicyclo[3.1.0]hexane systems preferentially undergo β-scission of the outer cyclopropane bond due to better p-orbital overlap with the radical electron, as opposed to the inner bond. This selectivity is conformation-dependent: boat conformations disfavor inner bond cleavage . Computational modeling (DFT) can predict transition-state energies to rationalize experimental outcomes .

Q. What strategies resolve contradictions in activity data for bicyclo[3.1.0]hexane derivatives across pharmacological assays?

  • Receptor Conformation Analysis : Use molecular docking to assess binding mode variations (e.g., induced-fit vs. rigid receptors) .
  • Metabolic Stability : Screen for cytochrome P450 interactions, which may deactivate the compound in certain assays .
  • Batch Variability : Ensure synthetic consistency via chiral HPLC to rule out enantiomeric impurities affecting bioactivity .

Q. How can computational models predict the thermodynamic behavior of this compound in solvent mixtures?

Leverage activity coefficient models (e.g., Wilson, NRTL) to predict liquid-liquid equilibria. For highly nonideal systems (e.g., aqueous/organic biphasic mixtures), introduce a nonrandomness parameter (α12) to account for local composition effects . Validate predictions with experimental vapor-liquid equilibria (VLE) data .

Q. What role does stereochemistry play in the compound’s reactivity and biological interactions?

The bicyclo[3.1.0]hexane core imposes fixed stereochemistry, which can lock functional groups (e.g., the propan-1-ol moiety) into specific orientations. For example:

  • Enzyme Inhibition : Stereospecific hydrogen bonding with active-site residues may enhance affinity .
  • Synthetic Byproducts : Monitor for diastereomers during hydroxylation steps using chiral columns .

Methodological Considerations for Contradictory Data

  • Reproducibility : Document solvent purity, catalyst lot numbers, and reaction atmosphere (e.g., inert vs. aerobic) .
  • Error Analysis : Use statistical tools (e.g., ANOVA) to distinguish systematic vs. random errors in biological replicates .

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